molecular formula C16H16N6OS B11407195 1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea

1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea

Cat. No.: B11407195
M. Wt: 340.4 g/mol
InChI Key: BKZSCSJRUOOANQ-UHFFFAOYSA-N
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Description

1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea is a complex organic compound that features a tetrazole ring, a phenyl group, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with an appropriate alkylating agent to introduce the sulfanyl group. The resulting intermediate is further reacted with phenyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of organic solvents such as acetonitrile or dimethylformamide, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea involves its interaction with specific molecular targets. The tetrazole ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the urea moiety.

    1-phenyl-3-(2-mercaptoethyl)urea: Similar structure but with a mercapto group instead of the tetrazole ring.

    1-phenyl-3-(2-phenylethyl)urea: Lacks the sulfanyl and tetrazole functionalities

Uniqueness

1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea is unique due to the combination of the tetrazole ring, sulfanyl group, and urea moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C16H16N6OS

Molecular Weight

340.4 g/mol

IUPAC Name

1-phenyl-3-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]urea

InChI

InChI=1S/C16H16N6OS/c23-15(18-13-7-3-1-4-8-13)17-11-12-24-16-19-20-21-22(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,18,23)

InChI Key

BKZSCSJRUOOANQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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